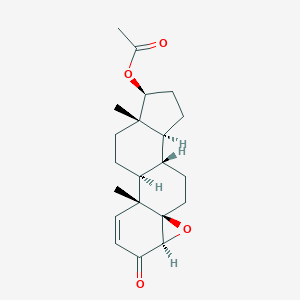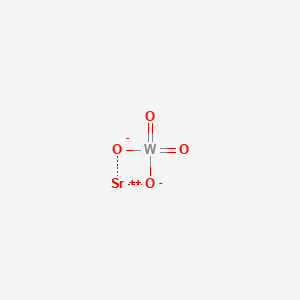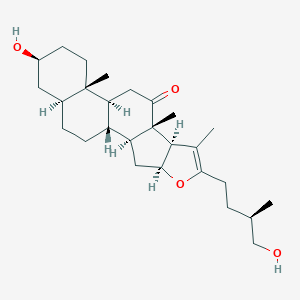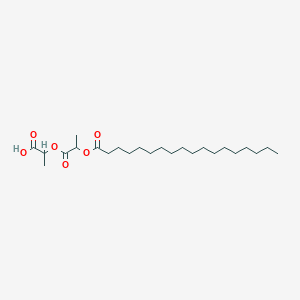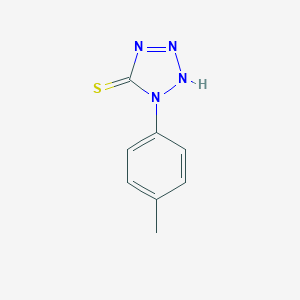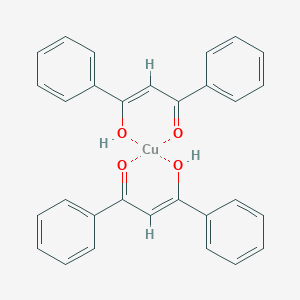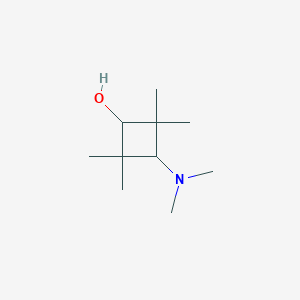
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol, also known as DMAC or TMA-1, is a cyclic tertiary amine that has been widely used in scientific research. It is a colorless, odorless, and water-soluble compound that is commonly used as a chiral auxiliary in organic synthesis. DMAC has also been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also thought to function as a hydrogen bond donor and acceptor, which allows it to form strong interactions with other molecules.
Efectos Bioquímicos Y Fisiológicos
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, and it is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is its versatility as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, and it can be easily synthesized in the laboratory. However, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also a relatively expensive compound, and it may not be suitable for large-scale industrial applications.
Direcciones Futuras
There are many potential future directions for research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol. One area of interest is the development of new synthetic methods for 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives. Another area of research is the investigation of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol's potential applications in materials science, such as in the synthesis of new polymers and composites. Additionally, further studies on the biochemical and physiological effects of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol may be warranted to determine its safety and potential therapeutic uses.
In conclusion, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a versatile and useful compound that has many potential applications in scientific research. Its effectiveness as a chiral auxiliary in organic synthesis, low toxicity, and water solubility make it an attractive compound for many different fields of study. Further research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives may lead to new discoveries and applications in the future.
Métodos De Síntesis
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of cyclobutanone with dimethylamine in the presence of a Lewis acid catalyst, or the reduction of 3-(dimethylamino)-2,2,4,4-tetramethylcyclobutanone with sodium borohydride. The synthesis of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has been extensively used in scientific research as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, including asymmetric hydrogenation, epoxidation, and cyclopropanation. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has also been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13592-26-2 |
|---|---|
Nombre del producto |
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol |
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)7(11(5)6)10(3,4)8(9)12/h7-8,12H,1-6H3 |
Clave InChI |
CFSSULJRBHLDFX-UHFFFAOYSA-N |
SMILES |
CC1(C(C(C1O)(C)C)N(C)C)C |
SMILES canónico |
CC1(C(C(C1O)(C)C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



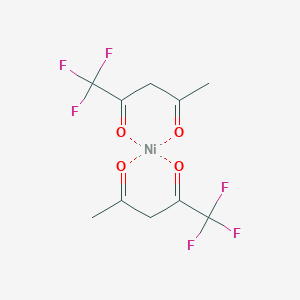
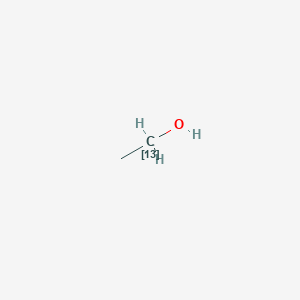
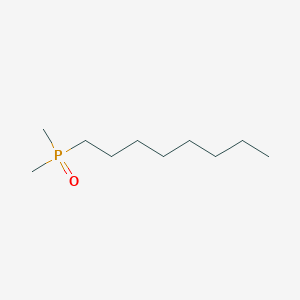
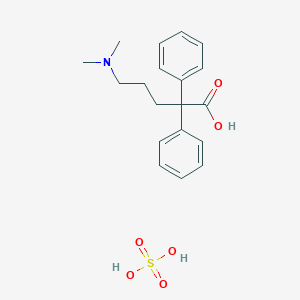
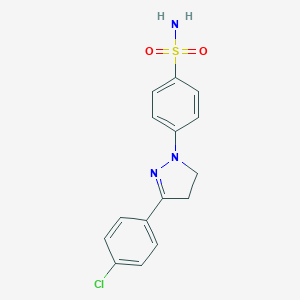

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
